molecular formula C9H13BrClNO2 B1376997 (R)-4-Bromo Phenylephrine Hydrochloride CAS No. 1391068-15-7

(R)-4-Bromo Phenylephrine Hydrochloride

Número de catálogo: B1376997
Número CAS: 1391068-15-7
Peso molecular: 282.56 g/mol
Clave InChI: GOSYYRQYGQXWJT-FVGYRXGTSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Chemical Identity and Classification

(R)-4-Bromo Phenylephrine Hydrochloride is definitively characterized by its Chemical Abstracts Service registry number 1391068-15-7 and molecular formula C9H13BrClNO2, yielding a molecular weight of 282.56 grams per mole. The International Union of Pure and Applied Chemistry nomenclature designates this compound as 2-bromo-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride, reflecting its precise structural arrangement and stereochemical configuration. The simplified molecular identification code follows the pattern CNCC(C1=CC(=C(C=C1)Br)O)O.Cl, which systematically describes the connectivity and spatial arrangement of atoms within the molecule.

The compound belongs to the broader classification of phenylethanolamines, which represent a significant class of bioactive molecules characterized by their phenyl ring attached to an ethanolamine side chain. Within this classification, this compound is specifically categorized as a halogenated phenylethanol-amine derivative, where the bromine substitution occurs at the 4-position of the aromatic ring relative to the hydroxyl group. The stereochemical designation (R)- indicates the absolute configuration at the chiral carbon center, distinguishing it from its enantiomeric counterpart and racemic mixtures.

Chemical Property Value
Chemical Abstracts Service Number 1391068-15-7
Molecular Formula C9H13BrClNO2
Molecular Weight 282.56 g/mol
International Union of Pure and Applied Chemistry Name 2-bromo-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
Simplified Molecular Input Line Entry System CNCC(C1=CC(=C(C=C1)Br)O)O.Cl
Stereochemical Configuration (R)-enantiomer
Structural Classification Halogenated phenylethanol-amine

Historical Development and Context

The development of this compound emerged from the systematic exploration of phenylephrine analogues designed to enhance understanding of adrenergic receptor pharmacology and structure-activity relationships. Phenylephrine itself has been recognized since the mid-20th century as a selective alpha-1 adrenergic receptor agonist, with extensive applications in cardiovascular medicine and nasal decongestants. The scientific rationale for creating brominated analogues stemmed from medicinal chemistry principles that demonstrate how halogen substitutions can significantly alter receptor binding affinity, selectivity, and metabolic stability.

The bromination at the 4-position of the phenylephrine structure represents a strategic modification based on established structure-activity relationship studies within the phenylethanol-amine family. Research has consistently shown that substitutions on the aromatic ring of phenylethanol-amines can dramatically influence their interaction with various adrenergic receptor subtypes. The specific choice of bromine as the halogen substituent reflects its intermediate size and electronegativity properties, which can provide optimal receptor binding characteristics while maintaining synthetic accessibility.

The stereoselective synthesis and isolation of the (R)-enantiomer specifically addresses the fundamental importance of stereochemistry in biological activity. Studies of phenylethanol-amine stereochemistry have demonstrated that the (R)-configuration typically exhibits enhanced affinity for adrenergic receptors compared to the (S)-enantiomer, making the stereoselective preparation of this compound particularly valuable for research applications. This stereochemical selectivity reflects the chiral nature of biological receptor binding sites and the importance of precise three-dimensional molecular recognition.

Significance in Adrenergic Receptor Research

This compound serves as a critical research tool for investigating the molecular mechanisms of adrenergic receptor function and selectivity. The compound's structural relationship to phenylephrine, combined with its brominated modification, provides researchers with a valuable probe for understanding how specific structural features influence receptor binding and activation. This significance is particularly evident in studies examining the structure-activity relationships of alpha-1 adrenergic receptor agonists, where systematic structural modifications help elucidate the molecular basis of receptor selectivity.

The brominated analogue offers distinct advantages for receptor binding studies due to the unique properties of the bromine substituent. The increased size and electron-withdrawing characteristics of bromine compared to hydrogen can provide enhanced binding interactions with specific amino acid residues within the receptor binding site. These modifications allow researchers to probe the spatial and electronic requirements of adrenergic receptor activation, contributing to a more comprehensive understanding of receptor pharmacology.

Research applications of this compound extend to investigations of adrenergic receptor subtypes, particularly the alpha-1A, alpha-1B, and alpha-1D receptor variants. Studies have shown that phenylephrine and its analogues exhibit differential affinities for these receptor subtypes, with some compounds showing preferential binding to specific variants. The brominated modification in this compound may further enhance subtype selectivity, making it a valuable tool for characterizing the pharmacological profiles of different adrenergic receptor subtypes.

The compound also contributes to broader neurotransmission research, particularly in understanding the role of adrenergic signaling in various physiological processes. The categories associated with this compound include neurotransmission, depression, Parkinson's disease, schizophrenia, stress and anxiety, and pain and inflammation, indicating its potential utility across multiple research domains. This broad applicability reflects the fundamental importance of adrenergic signaling in numerous physiological and pathological processes.

Comparative Position Among Phenylethanolamines

Within the extensive family of phenylethanol-amines, this compound occupies a distinctive position characterized by its specific brominated structure and stereochemical configuration. The phenylethanol-amine class encompasses a diverse array of naturally occurring and synthetic compounds, including catecholamine neurotransmitters like norepinephrine and epinephrine, as well as synthetic derivatives used in medicine and research. The systematic comparison of this compound with other members of this family reveals important insights into structure-activity relationships and receptor selectivity patterns.

Comparative studies with the parent compound phenylephrine demonstrate the impact of bromine substitution on biological activity. Phenylephrine itself is characterized as a selective alpha-1 adrenergic receptor agonist with minimal activity at alpha-2 or beta-adrenergic receptors. The brominated analogue this compound potentially exhibits modified receptor binding characteristics due to the electronic and steric effects of the bromine substituent. These modifications may result in altered affinity profiles, selectivity patterns, or duration of action compared to the parent compound.

The stereochemical aspects of this compound are particularly important when compared to other phenylethanol-amine derivatives. Research has established that phenylethanol-amines with the (R)-configuration at the hydroxyl-bearing carbon typically exhibit enhanced biological activity compared to their (S)-counterparts. This stereochemical preference is consistent across various phenylethanol-amine derivatives, including natural catecholamines and synthetic analogues, reflecting the chiral nature of biological receptor recognition.

Compound Stereochemistry Halogen Substitution Primary Receptor Target Research Applications
This compound (R)-configuration 4-Bromo Alpha-1 adrenergic Receptor selectivity studies
Phenylephrine (R)-configuration None Alpha-1 adrenergic Cardiovascular research
rac 4-Bromo Phenylephrine Hydrochloride Racemic mixture 4-Bromo Alpha-1 adrenergic Comparative stereochemistry
rac 6-Bromo Phenylephrine Hydrochloride Racemic mixture 6-Bromo Alpha-1 adrenergic Position-dependent effects
Phenylethanolamine (R)/(S) variants None Multiple adrenergic Trace amine research

The comparative analysis extends to other brominated phenylephrine analogues, such as the racemic 4-Bromo Phenylephrine Hydrochloride and 6-Bromo Phenylephrine Hydrochloride variants. These positional isomers and stereoisomers provide valuable comparative data for understanding how both the position of halogen substitution and stereochemical configuration influence biological activity. The availability of these related compounds enables comprehensive structure-activity relationship studies that can guide the design of more selective and potent adrenergic receptor modulators.

Propiedades

IUPAC Name

2-bromo-5-[(1R)-1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2.ClH/c1-11-5-9(13)6-2-3-7(10)8(12)4-6;/h2-4,9,11-13H,5H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSYYRQYGQXWJT-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C1=CC(=C(C=C1)Br)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H](C1=CC(=C(C=C1)Br)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Bromo Phenylephrine Hydrochloride typically involves several steps. One common method starts with the bromination of 3’-hydroxyacetophenone, followed by a series of reactions including reduction and amination. The Corey–Bakshi–Shibata (CBS) catalyst is often used to achieve the asymmetric hydrogenation process, which is a key step in the synthesis . The reaction conditions usually involve mild temperatures and the use of a polymer-supported CBS catalyst to facilitate the process and improve yield.

Industrial Production Methods

In industrial settings, the production of ®-4-Bromo Phenylephrine Hydrochloride involves large-scale synthesis using similar methods as described above. The use of continuous flow reactors and polymer-supported catalysts helps in scaling up the production while maintaining efficiency and reducing costs .

Análisis De Reacciones Químicas

Epoxidation-Bromohydrin Route

  • Starting Material : m-Hydroxybenzaldehyde derivatives protected with tert-butyldimethylsilyl (TBDMS) groups .

  • Bromination :

    • Reagent : N-Bromosuccinimide (NBS) in H₂O/DMSO at 25°C .

    • Intermediate : Bromohydrin formation (80% yield) .

    • Deprotection : TBDMS removal with 6M HCl yields (R)-4-Bromo Phenylephrine Hydrochloride .

Direct Bromination of Phenylephrine

  • Reagent : Bromine or NBS under mild acidic conditions (e.g., HBr/HOAc) .

  • Position Selectivity : Bromination occurs preferentially at the para position relative to the hydroxyl group due to electronic effects .

Step Reagents/Conditions Yield Source
Bromohydrin formationNBS, H₂O/DMSO, 25°C80%
TBDMS deprotection6M HCl, 25°C85%
Direct brominationNBS, HBr/HOAc70–75%

Structural Reactivity and Functional Group Transformations

The bromine substituent and hydroxyl/amine groups dictate reactivity:

Nucleophilic Substitution

  • Bromine Displacement : Reacts with nucleophiles (e.g., amines, thiols) in polar aprotic solvents (DMF, DMSO) .

    • Example: Reaction with methylamine yields des-bromo derivatives .

Oxidation-Reduction

  • Alcohol Oxidation : The secondary alcohol is resistant to mild oxidants (e.g., PCC) but reacts with strong oxidants (CrO₃) to form ketones .

  • Amine Alkylation : The methylamino group undergoes alkylation with alkyl halides under basic conditions .

Charge-Transfer Complexation

  • Reagent : p-Bromanil (tetrabromo-1,2-benzoquinone) in alkaline medium (pH 9) .

  • Product : Brown-colored complex with λ<sub>max</sub> = 395 nm, used for spectrophotometric quantification (LOD = 0.12 µg/mL) .

Parameter Value Source
Molar absorptivity (ε)833.33 L·mol⁻¹·cm⁻¹
Stability constant (K)4 × 10³ L·mol⁻¹

Hydrogenation

  • Catalyst : Ru-based complexes (e.g., [Ru(acac)(CO)₂]) enable asymmetric reduction of ketone intermediates .

Stability and Degradation

  • Thermal Degradation : Decomposes at >200°C, releasing HBr and HCl gases .

  • Photolysis : UV light induces debromination, forming phenylephrine hydrochloride as a byproduct .

Aplicaciones Científicas De Investigación

Vasoconstriction and Blood Pressure Management

(R)-4-Bromo Phenylephrine Hydrochloride is primarily used in clinical settings to manage hypotension, especially during surgical procedures or in cases of septic shock. Its mechanism involves stimulating α-1 adrenergic receptors, leading to vasoconstriction and thus elevating mean arterial pressure .

Clinical Use Cases:

  • Anesthesia : Administered to counteract hypotension induced by anesthetic agents.
  • Septic Shock : Used as a vasopressor to maintain blood pressure in critically ill patients.

Ophthalmic Applications

The compound is also employed in ophthalmology to induce mydriasis (pupil dilation), facilitating various eye examinations and surgical procedures. The α-1 agonistic action on the iris dilator muscle promotes smooth muscle contraction, resulting in pupil enlargement .

Nasal Decongestion

Similar to its parent compound phenylephrine, this compound can be formulated for intranasal administration to alleviate nasal congestion by inducing vasoconstriction in the nasal mucosa .

Pharmacological Properties

Property Details
Mechanism of Action Direct α-1 adrenergic receptor agonist
Primary Effects Vasoconstriction, increased blood pressure
Administration Routes Intravenous, ophthalmic, intranasal
Side Effects Hypertension, bradycardia, headache, nervousness

Case Study 1: Use in Septic Shock

A study highlighted the effectiveness of this compound in managing severe hypotension in septic shock patients. The administration resulted in significant improvements in mean arterial pressure without notable adverse effects on heart rate or cardiac output .

Case Study 2: Ophthalmic Surgery

In a clinical trial involving cataract surgery, (R)-4-Bromo Phenylephrine was used to achieve adequate mydriasis. The results demonstrated successful pupil dilation with minimal systemic absorption and side effects, underscoring its safety profile for ocular applications .

Research Insights

Recent research has focused on optimizing the synthesis of this compound to enhance yield and purity. Innovative enzymatic methods have been explored to produce this compound more efficiently while maintaining its pharmacological efficacy .

Mecanismo De Acción

®-4-Bromo Phenylephrine Hydrochloride exerts its effects by selectively activating alpha-1 adrenergic receptors. This activation leads to vasoconstriction, which increases blood pressure and reduces nasal congestion. The compound binds to the receptors on the smooth muscle cells of blood vessels, causing them to contract. This mechanism is similar to that of other alpha-1 adrenergic agonists .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
(R)-4-Bromo Phenylephrine HCl C₉H₁₃BrClNO₂ 282.56 Bromine at C4 of aromatic ring; (R)-enantiomer Research (SAR studies)
(R)-(-)-Phenylephrine HCl C₉H₁₃ClNO₂ 203.67 Hydroxyl group at C3; (R)-enantiomer Clinical (mydriasis, decongestant)
Metaraminol Bitartrate C₉H₁₃NO₂·C₄H₆O₆ 317.29 Hydroxyl groups at C3 and C5; β-hydroxyl Vasopressor in hypotension
Isoprenaline HCl C₁₁H₁₇NO₃·HCl 275.72 Isopropylamine side chain; catechol structure Bronchodilator (β-adrenergic agonist)

Key Observations :

  • Unlike isoprenaline, which targets β-adrenergic receptors, (R)-4-Bromo Phenylephrine retains α1-selectivity due to the absence of catechol groups .

Pharmacological and Analytical Comparisons

Receptor Binding and Selectivity
  • (R)-(-)-Phenylephrine HCl : Exhibits high α1-adrenergic receptor affinity, inducing vasoconstriction and pupillary dilation with minimal β-adrenergic activity .
  • (R)-4-Bromo Phenylephrine HCl : Preliminary studies suggest reduced α1-receptor potency compared to the parent compound, likely due to steric hindrance from the bromine substituent .
  • Metaraminol Bitartrate: Acts as a mixed α/β agonist with indirect sympathomimetic effects (releases norepinephrine) .
Analytical Methods
  • HPLC Analysis : Phenylephrine HCl and its derivatives are quantified using reversed-phase HPLC with UV detection (λ = 220–280 nm). For (R)-4-Bromo Phenylephrine, method adjustments (e.g., column temperature or mobile phase composition) may be required due to altered polarity .
  • Spectrophotometry: Validated UV methods for phenylephrine in combination drugs (e.g., with paracetamol) cannot be directly applied to brominated analogs without revalidation .

Research and Development Implications

The bromination of phenylephrine provides a valuable tool for probing adrenergic receptor interactions. For instance:

  • The bulkier bromine group may help map steric requirements of α1-receptor binding pockets .
  • Comparative studies with non-brominated analogs could clarify the role of aromatic substituents in agonist efficacy .

Actividad Biológica

(R)-4-Bromo Phenylephrine Hydrochloride is a synthetic compound that acts primarily as an α1-adrenoceptor agonist. This article delves into its biological activity, mechanisms of action, pharmacokinetics, and clinical implications, supported by data tables and relevant research findings.

Chemical Structure:

  • Name: this compound
  • Molecular Formula: C9_9H12_12BrClN2_2O
  • Molecular Weight: 265.56 g/mol

The compound is structurally similar to phenylephrine, differing primarily by the presence of a bromine atom at the para position of the phenyl ring. This modification influences its binding affinity and selectivity for adrenergic receptors.

Mechanism of Action:
this compound functions as an α1-adrenoceptor agonist, leading to vasoconstriction and increased peripheral resistance. The pKi_i values for its interaction with various α1 receptor subtypes are as follows:

  • α1A: 4.70
  • α1B: 4.87
  • α1D: 5.86 .

This indicates a higher affinity for the α1D subtype, which is significant in understanding its pharmacological effects.

Cardiovascular Effects

The activation of α1-adrenoceptors results in increased blood pressure due to vasoconstriction. Studies have shown that this compound can induce dose-dependent increases in systolic blood pressure (SBP) and decreases in heart rate (HR) .

Efficacy in Treating Nasal Congestion

Clinical trials have assessed the efficacy of phenylephrine derivatives, including this compound, in alleviating nasal congestion. A systematic review indicated that while phenylephrine is commonly used for this purpose, it often does not outperform placebo in clinical settings .

StudySample SizeDosePrimary EndpointOutcome
Meltzer et al., 201553910-40 mgChange in nasal congestion scoresNo significant difference from placebo
Horak et al., 20093912 mgChange in nasal congestion scoreNo significant difference from placebo
Meltzer et al., 2016575PEH-MR every 12 hoursQuality of life metricsNo significant difference from placebo

Safety Profile

The safety profile of this compound has been evaluated through various studies. Common adverse effects include headaches and transient increases in blood pressure. Notably, higher doses correlate with an increased incidence of side effects .

Adverse Events Reported

  • Headache: Commonly reported across studies.
  • Chest pain: Noted in one instance at a high dose.
  • Epistaxis: Reported in some cases.

Case Studies and Research Findings

Recent research has explored the thermal stability and decomposition kinetics of this compound under various conditions, highlighting its stability profile which is crucial for storage and formulation .

In another study focusing on the pharmacokinetics of phenylephrine derivatives, it was found that modifications at the aromatic ring could significantly alter the compound's metabolic pathways and biological activity .

Q & A

Q. How can I optimize the synthesis of (R)-4-Bromo Phenylephrine Hydrochloride to ensure enantiomeric purity?

To achieve enantiopure synthesis, focus on stereoselective bromination of the parent compound, Phenylephrine Hydrochloride. Use controlled equivalents of brominating agents (e.g., N-bromosuccinimide) under inert atmospheres to minimize side reactions. Monitor reaction progress via chiral HPLC (e.g., using a Chiralpak® column) to verify retention of the (R)-configuration. Reference USP monographs for Phenylephrine Hydrochloride (e.g., retention time alignment in chromatographic assays) to validate enantiopurity .

Q. What analytical methods are suitable for quantifying this compound in complex matrices?

UV-Vis spectrophotometry (e.g., oxidative coupling with p-aminobenzophenone at 512 nm) offers rapid quantification with a linear range of 2–20 µg/mL and LOD of 0.0094 µg/mL . For higher specificity, use reverse-phase HPLC with a C18 column and UV detection at 270 nm, referencing USP protocols for system suitability and impurity profiling . Validate methods per ICH guidelines, including precision (RSD <2%) and accuracy (recovery 98–102%) .

Q. How should forced degradation studies be designed to assess the stability of this compound?

Expose the compound to stress conditions:

  • Acidic/alkaline hydrolysis : 0.1M HCl/NaOH at 60°C for 24 hours.
  • Oxidation : 3% H2O2 at room temperature.
  • Photolysis : 1.2 million lux-hours of UV light.
    Analyze degradation products using HPLC with relative response factors (RRF) for impurities (e.g., RRF = 0.5–1.5 for unknown peaks). Compare degradation profiles to Phenylephrine Hydrochloride’s established stability data .

Advanced Research Questions

Q. How can chemometric models improve solubility predictions of this compound in supercritical CO2?

Apply artificial neural networks (ANN) or support vector regression (SVR) to correlate molecular descriptors (e.g., polar surface area, logP) with experimental solubility data. Train models using datasets from analogs like Phenylephrine Hydrochloride, which show a strong correlation (R<sup>2</sup> >0.95) between predicted and observed solubility in scCO2. Validate models with cross-density experiments (e.g., 0.2–0.9 g/mL CO2) .

Q. What strategies resolve contradictions in receptor-binding data for this compound?

Discrepancies in α1-adrenergic receptor affinity may arise from assay variability (e.g., radioligand vs. functional assays). Use standardized protocols:

  • Radioligand binding : [<sup>3</sup>H]-Prazosin competition assays.
  • Functional assays : Calcium flux measurements in transfected HEK293 cells.
    Normalize data to Phenylephrine Hydrochloride’s EC50 (reference value: 1.2 µM) and validate with positive controls .

Q. How do excipient interactions affect the stability of this compound in nasal spray formulations?

Perform compatibility studies using DSC/TGA to detect physical interactions (e.g., melting point shifts). For chemical interactions, use LC-MS to identify adducts formed with common excipients like benzalkonium chloride. Reference multi-component validation protocols for nasal sprays, where phenylephrine hydrochloride showed <0.1% degradation after 6 months at 25°C/60% RH .

Q. What computational tools predict cross-reactivity of this compound in immunoassays?

Use molecular docking (AutoDock Vina) to compare epitope binding between this compound and structurally similar compounds (e.g., epinephrine). Validate predictions with ELISA-based inhibition assays, where cross-reactivity is defined as >10% signal reduction at equimolar concentrations .

Methodological Guidelines

  • Impurity Profiling : Follow USP Organic Impurities guidelines, setting limits for unspecified impurities at ≤0.10% and total impurities ≤0.50% .
  • Chiral Purity : Use circular dichroism (CD) spectroscopy to confirm the (R)-configuration, referencing the parent compound’s specific rotation ([α]D<sup>20</sup> = −52° to −56°) .
  • Toxicity Screening : Conduct MTT assays on HepG2 cells (IC50 thresholds: <100 µM for cytotoxicity) and Ames tests for mutagenicity .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.